
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Chloro Group: : The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride .
-
Attachment of the Cyclohexyl Group: : The cyclohexyl group can be attached via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst .
-
Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups .
-
Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The chloro group and the carboxylic acid group play crucial roles in binding to the target sites and modulating their activity .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the chloro and cyclohexyl groups, resulting in different chemical properties and applications.
2-Chloro-1H-imidazole-4-carboxylic acid: Lacks the cyclohexyl and methyl groups, leading to distinct reactivity and biological activity.
5-Cyclohexyl-1H-imidazole-4-carboxylic acid:
Uniqueness
2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of all three functional groups (chloro, cyclohexyl, and carboxylic acid) on the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various scientific and industrial applications .
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
2-chloro-5-cyclohexyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15ClN2O2/c1-14-9(7-5-3-2-4-6-7)8(10(15)16)13-11(14)12/h7H,2-6H2,1H3,(H,15,16) |
InChIキー |
QMWQFTFMSSXZEG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C1Cl)C(=O)O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
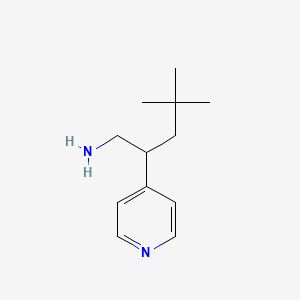
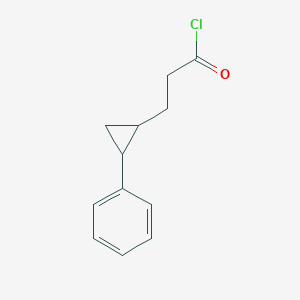
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)

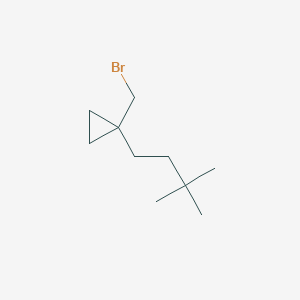
![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
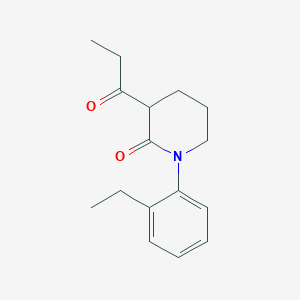
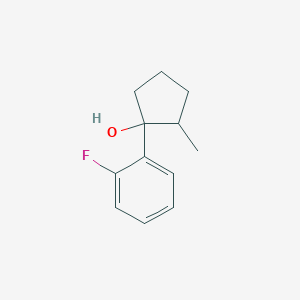
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)

![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)
